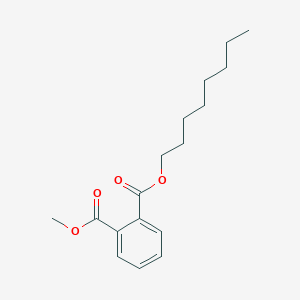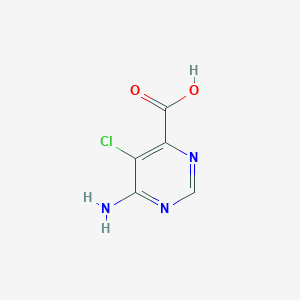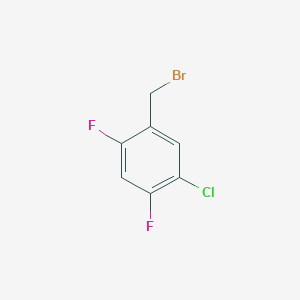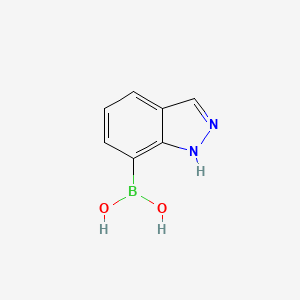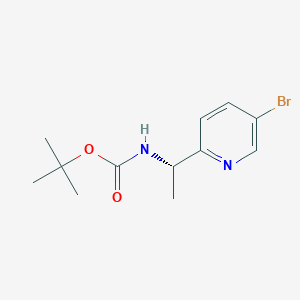
2,7-Bis(carbazol-9-YL)-9,9-spirobifluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,7-Bis(carbazol-9-YL)-9,9-spirobifluorene” is a chemical compound that is part of the carbazole and fluorene families . It is often used in research and development .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of carbazole-fluorene conjugated copolymers with various substituents at the N-carbazole position was prepared by Suzuki coupling .Molecular Structure Analysis
The molecular formula of “2,7-Bis(carbazol-9-YL)-9,9-spirobifluorene” is C39H28N2 . The IUPAC name is 9-(7-carbazol-9-yl-9,9-dimethylfluoren-2-yl)carbazole .Wissenschaftliche Forschungsanwendungen
Organic Light Emitting Diodes (OLEDs)
“2,7-Bis(carbazol-9-YL)-9,9-spirobifluorene” has been used in the development of highly efficient deep-blue organic light emitting diodes . The device shows a maximum luminance above 1,750cdm%2 and CIE coordinates ð0:15;0:06Þ with a 1.3lmW%1 power efficiency, 2.0cdA%1 current efficiency, and 4.1% external quantum efficiency at 100cdm%2 . The high efficiency may be attributed to the effective host-to-guest energy transfer, suitable device architecture facilitating balanced carrier injection and low doping concentration preventing efficiency roll-off caused by concentration quenching .
Photonics and Electronics
Carbazole derivatives, including “2,7-Bis(carbazol-9-YL)-9,9-spirobifluorene”, are of interest due to many possible applications in photonics, electronics and biology . They are particularly used as active or hole-transporting layers in organic as well as perovskite devices due to their interesting properties .
Light-Emitting Devices (LEDs)
The compound is used in the fabrication of light-emitting devices (LEDs). LEDs made of copolymers with 2-ethylhexyl as N-carbazole substituent exhibited efficient electroluminescence (EL) emission with the best performance and the lowest EL onset voltages (3–4 V) .
Photovoltaic Devices (PVDs)
Carbazole-containing polymers, particularly conjugated copolymers with carbazole units incorporated in the polymer backbone are promising for many applications in photonics and organic electronics, such as photovoltaic devices (PVDs) .
Field Effect Transistors (OFETs)
These compounds are also used in the development of field effect transistors (OFETs) due to their photophysical, hole-transporting, photoconductive and electroluminescent properties .
Sensors
Carbazole-containing polymers, including “2,7-Bis(carbazol-9-YL)-9,9-spirobifluorene”, are used in the development of sensors .
Electrochromic Devices
These compounds are also used in the development of electrochromic devices .
Bio-Inspired Electronics
LEDs made of copolymers with other substituents showed anomalous behavior and memory effects in current-voltage characteristics promising also for bio-inspired electronics .
Wirkmechanismus
Target of Action
It is known that this compound belongs to the group ofsemiconductor materials , which suggests that its primary targets could be electronic devices where it is used as a semiconductor.
Biochemical Pathways
Given that 2,7-Bis(carbazol-9-YL)-9,9-spirobifluorene is a semiconductor material , it does not directly participate in biochemical pathways. Instead, its role is more relevant in the field of electronics and materials science.
Eigenschaften
IUPAC Name |
9-(7'-carbazol-9-yl-9,9'-spirobi[fluorene]-2'-yl)carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H30N2/c1-7-19-41-33(13-1)34-14-2-8-20-42(34)49(41)43-29-31(50-45-21-9-3-15-37(45)38-16-4-10-22-46(38)50)25-27-35(43)36-28-26-32(30-44(36)49)51-47-23-11-5-17-39(47)40-18-6-12-24-48(40)51/h1-30H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDECBOWBCXTHEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=CC(=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C9=C4C=C(C=C9)N1C2=CC=CC=C2C2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Bis(carbazol-9-YL)-9,9-spirobifluorene | |
CAS RN |
924899-38-7 |
Source


|
| Record name | 2,7-di(9H-carbazol-9-yl)-9,9'-spirobi[fluorene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

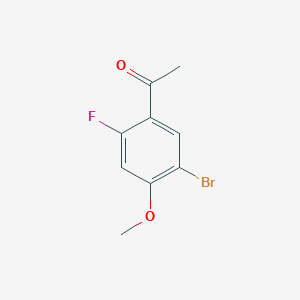
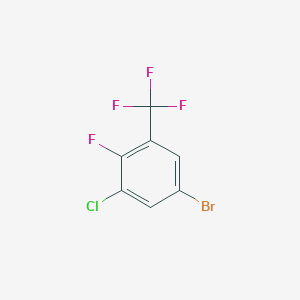

![2-([1,1'-Biphenyl]-3-yl)pyrrolidine](/img/structure/B3030507.png)



